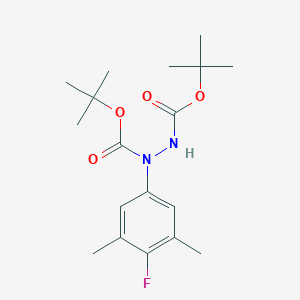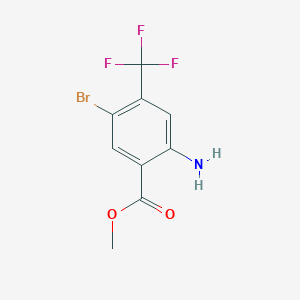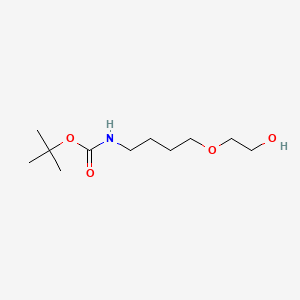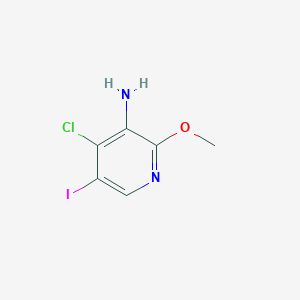
9-Hydroxymethyl-10-carbamoylacridan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Hydroxymethyl-10-carbamoylacridan: is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound features a hydroxymethyl group and a carboxamide group attached to the acridine core, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-10-carbamoylacridan typically involves the following steps:
Starting Material: The synthesis begins with acridine, a tricyclic aromatic compound.
Hydroxymethylation: The acridine core undergoes hydroxymethylation, introducing a hydroxymethyl group at the 9-position. This step often involves the use of formaldehyde and a base such as sodium hydroxide.
Carboxamidation: The hydroxymethylated acridine is then subjected to carboxamidation, where a carboxamide group is introduced at the 10-position. This can be achieved using reagents like ammonium carbonate or amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The carboxamide group can be reduced to an amine under suitable conditions.
Substitution: The acridine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products:
Oxidation: Formation of 9-carboxyacridine-10(9H)-carboxamide.
Reduction: Formation of 9-hydroxymethylacridine-10(9H)-amine.
Substitution: Various substituted acridine derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry:
Catalysis: The compound can serve as a ligand in coordination chemistry, facilitating catalytic reactions.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
DNA Intercalation: Acridine derivatives are known to intercalate into DNA, making them useful in studying DNA-protein interactions.
Fluorescent Probes: The compound can be used as a fluorescent probe in biological assays due to its aromatic structure.
Medicine:
Antitumor Agents: Acridine derivatives, including 9-Hydroxymethyl-10-carbamoylacridan, have shown potential as antitumor agents by inhibiting topoisomerase enzymes.
Antimicrobial Agents: The compound may exhibit antimicrobial properties, making it useful in developing new antibiotics.
Industry:
Dye Manufacturing: Acridine derivatives are used in the production of dyes and pigments.
Material Science: The compound can be incorporated into polymers to enhance their properties.
作用機序
Molecular Targets and Pathways:
DNA Intercalation: The compound intercalates into DNA, disrupting the normal function of DNA replication and transcription.
Topoisomerase Inhibition: By inhibiting topoisomerase enzymes, the compound prevents the relaxation of supercoiled DNA, leading to cell death in rapidly dividing cells.
類似化合物との比較
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Amsacrine: An antitumor agent that also intercalates into DNA and inhibits topoisomerase II.
Proflavine: Another acridine derivative with antimicrobial properties.
Uniqueness:
Functional Groups: The presence of both hydroxymethyl and carboxamide groups in 9-Hydroxymethyl-10-carbamoylacridan provides unique chemical reactivity and biological activity.
Versatility: The compound’s ability to participate in various chemical reactions and its wide range of applications in different fields highlight its versatility.
特性
IUPAC Name |
9-(hydroxymethyl)-9H-acridine-10-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-13-7-3-1-5-10(13)12(9-18)11-6-2-4-8-14(11)17/h1-8,12,18H,9H2,(H2,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDUHYRZXCAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3N2C(=O)N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-(5-Bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B8250729.png)


